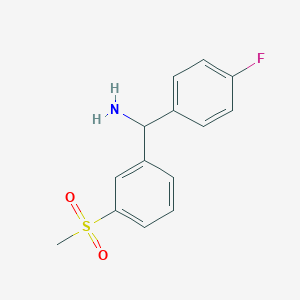

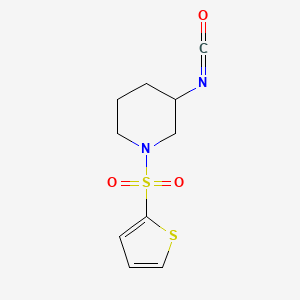

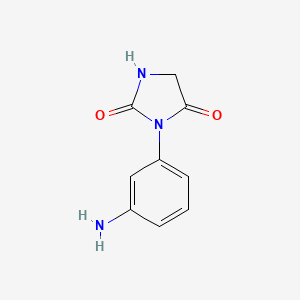

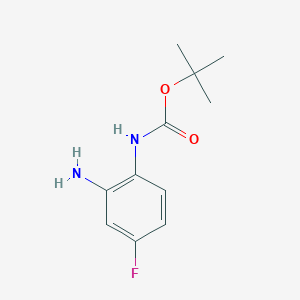

Benzyl 3-(aminomethyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 3-(aminomethyl)azetidine-1-carboxylate is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthetic precursors are extensively discussed. The compound is related to azetidine and aziridine derivatives, which are small ring azaheterocycles that have garnered interest due to their utility as building blocks in the synthesis of various amino acid derivatives and complex organic molecules .

Synthesis Analysis

The synthesis of related azetidine and aziridine compounds involves multiple steps, including ring-opening reactions, cyclization, and substitution. For instance, the synthesis of 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was achieved through a sequence of ring-opening, cyclization, substitution, reduction, and debenzylation reactions starting from benzylamine and epichlorohydrin . Similarly, alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates were synthesized through amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . These methods highlight the versatility of azetidine and aziridine derivatives in synthesizing complex amino acid structures.

Molecular Structure Analysis

The molecular structure of azetidine and aziridine derivatives has been characterized using various spectroscopic techniques. For example, trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was characterized by IR, 1H-NMR, and 13C-NMR spectroscopy, and its solid-state structure was determined by X-ray diffraction . These techniques provide detailed information about the molecular geometry, functional groups, and stereochemistry of the compounds.

Chemical Reactions Analysis

Aziridine and azetidine derivatives undergo a variety of chemical reactions, including ring-opening, alkylation, and oxidation. The ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates were found to be stereospecific and dependent on the substituents and reaction conditions . Highly diastereoselective alkylation of aziridine-2-carboxylate esters has been developed for the enantioselective synthesis of complex amino acids . Additionally, the oxidation of azetidine precursors has been used to prepare stable N-oxide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine and aziridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups on the aromatic moiety affects the reactivity and stereoselectivity of ring-opening reactions . The stability of these compounds in various solvents and their reactivity towards different nucleophiles are crucial for their application in organic synthesis. The crystalline structure of these compounds, as determined by X-ray diffraction, provides insight into their solid-state properties and potential for forming intermolecular interactions .

Applications De Recherche Scientifique

Synthesis of Constrained Heterocyclic Diamino Acid Derivatives

Benzyl 3-(aminomethyl)azetidine-1-carboxylate serves as a precursor in the synthesis of constrained heterocyclic diamino acid derivatives. For instance, it has been used to produce stereochemically defined 2-(aminomethyl)-1-aminocyclopropanecarboxylic acid derivatives, which are valuable in the development of new pharmaceuticals and biologically active compounds (Brabandere et al., 2014).

Facilitating Biological and Foldameric Applications

The compound has also been explored for its potential in biological and foldameric applications. The synthesis of new aziridine-2- and azetidine-3-carboxylic acid derivatives incorporating this structure has shown promise for use in biological studies and the development of foldamers, molecules that mimic the structural features of peptides (Žukauskaitė et al., 2011).

Development of S1P Receptor Modulators

In the pharmaceutical industry, derivatives of this compound have been utilized in the discovery of potent and selective S1P receptor modulators, demonstrating significant efficacy in phase 2 clinical trials for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).

Enhancing Synthetic Methodologies

The chemical serves as a key intermediate in various synthetic methodologies, including the base-promoted diastereoselective α-alkylation, enabling the production of optically active α-substituted azetidine-2-carboxylic acid esters. Such methodologies are crucial for the synthesis of complex molecules with specific stereochemical configurations (Tayama et al., 2018).

Biotransformations and Synthetic Applications

Biotransformations catalyzed by Rhodococcus erythropolis have been applied to racemic mixtures of benzylazetidine-2-carbonitriles and their derivatives, leading to the efficient and enantioselective production of azetidine-2-carboxylic acids. These processes underscore the compound's role in facilitating green chemistry approaches and enabling the synthesis of chiral molecules with high purity (Leng et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

benzyl 3-(aminomethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-6-11-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCVYBQLKZYFBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640764 |

Source

|

| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1016731-24-0 |

Source

|

| Record name | Benzyl 3-(aminomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)

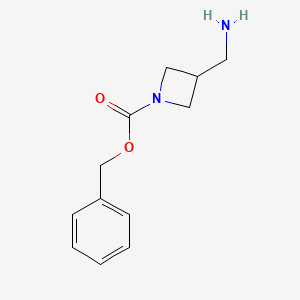

![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)